
Azure A
説明
Azure A, also known as 7-amino-N,N-dimethyl-3H-phenothiazin-3-iminium chloride, is a phenothiazine dye. It is a basic cationic dye that exhibits strong metachromatic properties. This compound is primarily used in biological staining, particularly for staining chromosomes in the nucleus and for the quantification of glycosaminoglycans in agarose gels .
準備方法
Synthetic Routes and Reaction Conditions: Azure A is synthesized through the oxidation of methylene blue. The process involves the use of oxidizing agents such as hydrogen peroxide or sodium hypochlorite under controlled conditions to achieve the desired product .
Industrial Production Methods: In industrial settings, the production of this compound involves large-scale oxidation reactions, often using continuous flow reactors to ensure consistent quality and yield. The reaction conditions are carefully monitored to maintain the stability of the dye and to prevent degradation .
Types of Reactions:
Oxidation: this compound can undergo further oxidation to form other phenothiazine derivatives.
Reduction: It can be reduced back to methylene blue under specific conditions.
Substitution: this compound can participate in substitution reactions where the amino group can be replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, sodium hypochlorite.
Reduction: Sodium dithionite, zinc dust in acidic medium.
Substitution: Various alkylating agents under basic conditions.
Major Products Formed:
Oxidation: Higher oxidation states of phenothiazine derivatives.
Reduction: Methylene blue.
Substitution: Various substituted phenothiazine derivatives.
科学的研究の応用
Azure A has a wide range of applications in scientific research:
Chemistry: Used as a redox medium in electrochemical biosensing applications.
Biology: Employed in staining techniques for visualizing cellular components, particularly chromosomes.
Medicine: Investigated for its potential use in photodynamic therapy due to its ability to generate reactive oxygen species upon light activation.
作用機序
Azure A exerts its effects primarily through its interaction with nucleic acids and proteins. As a cationic dye, it binds to negatively charged molecules such as DNA and RNA, facilitating their visualization under a microscope. In electrochemical applications, this compound acts as a redox mediator, transferring electrons between the electrode and the analyte .
類似化合物との比較
Azure B: Another phenothiazine dye with similar staining properties but different spectral characteristics.
Methylene Blue: A closely related compound used in similar applications but with distinct chemical properties.
Thionin: Another cationic dye used for staining purposes.
Uniqueness of Azure A: this compound is unique due to its strong metachromatic properties, which make it particularly useful for staining glycosaminoglycans and chromosomes. Its ability to act as a redox mediator also sets it apart from other similar dyes .
特性
IUPAC Name |
(7-aminophenothiazin-3-ylidene)-dimethylazanium;chloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13N3S.ClH/c1-17(2)10-4-6-12-14(8-10)18-13-7-9(15)3-5-11(13)16-12;/h3-8,15H,1-2H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NALREUIWICQLPS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C[N+](=C1C=CC2=NC3=C(C=C(C=C3)N)SC2=C1)C.[Cl-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14ClN3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID2040157 | |
| Record name | 3-Amino-7-dimethylaminophenothiazin-5-ium chloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID2040157 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
291.8 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Dark green crystalline powder; [Acros Organics MSDS] | |
| Record name | Giemsa's stain | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/14405 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
CAS No. |
531-53-3, 8050-34-8, 51811-82-6, 62298-43-5 | |
| Record name | Azure A | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000531533 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Azuresin [BAN:NF] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0008050348 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Giemsa's stain | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0051811826 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 3-Amino-7-(dimethylamino)phenothiazin-5-ium, salt with 2',4',5',7'-tetrabromo-3',6'-dihydroxyspiro(isobenzofuran-1(3H),9'-(9H)xanthen)-3-one (2:1) | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0062298435 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | AZURE A | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=326661 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Giemsa's stain | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Phenothiazin-5-ium, 3-amino-7-(dimethylamino)-, chloride (1:1) | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | 3-Amino-7-dimethylaminophenothiazin-5-ium chloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID2040157 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Giemsa's stain | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.052.200 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 3-amino-7-dimethylaminophenothiazin-5-ium chloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.007.738 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 3-amino-7-(dimethylamino)phenothiazin-5-ium, salt with 2',4',5',7'-tetrabromo-3',6'-dihydroxyspiro[isobenzofuran-1(3H),9'-[9H]xanthen]-3-one (2:1) | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.057.702 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | AZURE A | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/M731V243EF | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How does Azure A interact with cerebroside sulfate, and what are the downstream effects of this interaction?
A1: this compound displays a high affinity for sulfolipids, including cerebroside sulfate. [] Research suggests that this compound binding to cerebroside sulfate, located near opiate receptor sites, may interfere with morphine binding, leading to altered opiate activity. This is supported by studies using this compound injections and "Jimpy" mice, a mutant model deficient in brain sulfatides. Both models showed decreased sensitivity to morphine, suggesting cerebroside sulfate plays a role in morphine binding and its analgesic effects. []
Q2: How does this compound affect the electrochemical polymerization process?
A2: Rotating ring-disk electrode (RRDE) experiments demonstrate that this compound undergoes a two-step electrochemical polymerization process. First, this compound is oxidized, generating a positively charged intermediate detectable at the ring electrode. [] This intermediate then undergoes polymerization. The collection efficiency of this intermediate increases with a decreasing ring potential and increasing rotation rate, suggesting its positive charge and relative instability. []
Q3: What is the molecular formula and weight of this compound?
A3: While the provided excerpts don't explicitly state this compound's molecular formula and weight, these details are readily available from chemical databases like PubChem and ChemSpider.
Q4: What spectroscopic techniques are used to characterize this compound and its interactions?
A4: Researchers employ various spectroscopic techniques to study this compound, including:
- UV-Vis Spectrophotometry: Used to monitor this compound concentration changes during photocatalytic degradation studies and assess its interaction with molecules like heparin and bovine serum albumin (BSA). [, , , ]
- X-ray Photoelectron Spectroscopy (XPS): Provides insights into the elemental composition and chemical states of this compound within polymer films and its interactions with anions. []
- Fluorescence Spectroscopy: Utilized to investigate this compound's binding interactions with poly(A) and BSA, determining binding constants and quenching mechanisms. [, ]
- Circular Dichroism (CD) Spectroscopy: Employed to study the structural changes induced in poly(A) and BSA upon interaction with this compound. [, ]
- Fourier Transform Infrared (FTIR) Spectroscopy: Provides information about the functional groups involved in the interaction of this compound with BSA and Zea Mays biomass. [, ]
Q5: How does the presence of chloroform affect the properties of poly(this compound) films?
A5: Chloroform significantly influences the electrochemical properties and morphology of poly(this compound) films. [] Cyclic voltammetry, quartz crystal microbalance, and electrochemical impedance spectroscopy reveal that chloroform alters the electropolymerization efficiency and surface morphology of the polymer. [] This modified polymer surface, influenced by both chloroform and DNA, contributes to the sensor's ability to distinguish between different DNA states. []
Q6: Can this compound function as an electron shuttle in microbial fuel cells (MFCs), and what makes it suitable for this purpose?
A6: Yes, this compound, along with other thionine-associated dyes like Azure C, can function as electron shuttles (ESs) in microbial fuel cells. [] The presence of an iminium group, –N(CH3)2 or –N(CH3)H, in their structure facilitates electron transport, making them more effective than compounds with just a –NH2 group. [] This property makes these dyes promising stimulants in MFCs for bioelectricity generation and enhanced biodegradation of organics in dye-bearing wastewater treatment. []
Q7: How is molecular docking used to understand the interaction of this compound with biological targets?
A7: Molecular docking studies are employed to predict the binding affinity and preferred binding sites of this compound with biomolecules like bovine serum albumin (BSA). [] These simulations provide insights into the binding interactions, including hydrogen bonding and hydrophobic interactions, that contribute to the overall affinity and stability of the this compound-BSA complex. []
Q8: What is the inherent toxicity of this compound and other phenothiazinium dyes in the dark?
A9: Even in the absence of light, phenothiazinium dyes, including this compound, exhibit inherent toxicity against bacteria like E. coli. [] Their minimum lethal concentrations (MLCs) in dark conditions vary depending on the specific dye. []
Q9: What insights into the potential toxicity of this compound are revealed through its interaction with bovine serum albumin (BSA)?
A10: The binding study of this compound with BSA offers insights into its potential toxicity. [] Although this compound exhibits weaker binding affinity to BSA compared to its analogs Azure B and C, the interaction is still significant. [] This binding can interfere with BSA's normal physiological roles, potentially leading to toxicity. [] Further research is needed to fully elucidate this compound's toxicological profile.
Q10: What is the efficacy of using TiO2-based photocatalytic methods for the degradation of this compound in wastewater?
A11: TiO2-based photocatalytic methods, especially when combined with ultrasound (TiO2 + UV + US), demonstrate high efficacy in degrading this compound dye in wastewater. [] This method achieves almost complete degradation within 60 minutes. [] The degradation rate is influenced by factors like pH, temperature, and initial dye concentration. [] This research highlights the potential of TiO2-based sonophotocatalysis as an effective method for treating this compound-contaminated wastewater. []
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




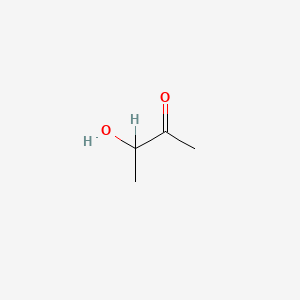

![3-Methyl-2-[3-(trifluoromethyl)phenyl]butanoic acid](/img/structure/B3426272.png)

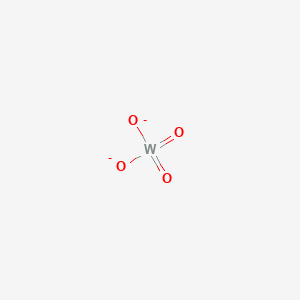
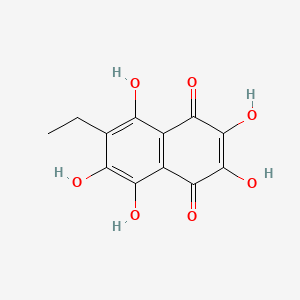


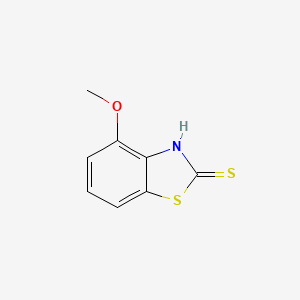
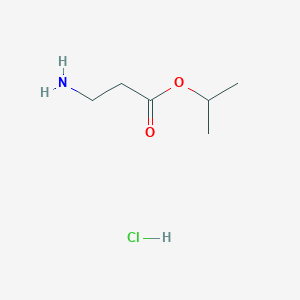
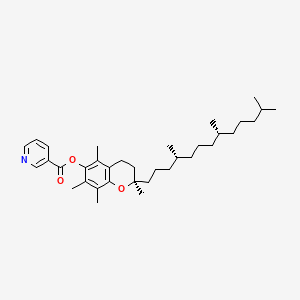
![2-{Methyl[2-(trifluoromethyl)quinolin-4-yl]amino}ethan-1-ol](/img/structure/B3426329.png)
